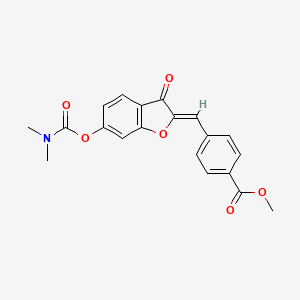
(Z)-methyl 4-((6-((dimethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-methyl 4-((6-((dimethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C20H17NO6 and its molecular weight is 367.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-methyl 4-((6-((dimethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and antioxidative effects, supported by experimental data and case studies.
Chemical Structure
The compound features a complex structure that includes a benzofuran moiety, a dimethylcarbamoyl group, and a benzoate ester. This unique arrangement is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays using various cancer cell lines showed that the compound inhibits cell proliferation effectively. The MTT assay indicated a dose-dependent reduction in cell viability across different tumor types, with IC50 values suggesting potent activity against breast and prostate cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| PC3 (Prostate) | 15.0 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reveal its effectiveness, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 500 | Bactericidal |
| Escherichia coli | 750 | Bacteriostatic |
| Pseudomonas aeruginosa | 1000 | Bacteriostatic |
The mechanism of action appears to involve disruption of cell wall synthesis, leading to bacterial lysis.
Antioxidative Activity
In addition to its antimicrobial and antitumor properties, the compound has demonstrated antioxidative effects. It scavenges free radicals effectively, as evidenced by DPPH radical scavenging assays, where it exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid.
Case Studies
- Antitumor Efficacy in Vivo : A study conducted on mice bearing tumor xenografts showed that administration of the compound significantly reduced tumor size compared to controls. Histological analyses revealed increased apoptosis within tumor tissues.
- Synergistic Effects : A combination study with standard chemotherapeutics indicated that this compound enhances the efficacy of doxorubicin in breast cancer models, suggesting potential for combination therapy.
Eigenschaften
IUPAC Name |
methyl 4-[(Z)-[6-(dimethylcarbamoyloxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-21(2)20(24)26-14-8-9-15-16(11-14)27-17(18(15)22)10-12-4-6-13(7-5-12)19(23)25-3/h4-11H,1-3H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHVMXNSLCFBPD-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














